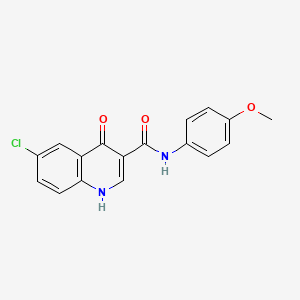

6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

Description

Emergence of Quinoline-3-Carboxamide Compounds in Medicinal Chemistry

Quinoline-3-carboxamides have emerged as a structurally versatile scaffold in medicinal chemistry due to their tunable electronic properties and capacity for targeted molecular interactions. Early work in the 1990s identified linomide (roquinimex), a first-generation quinoline-3-carboxamide, as a potent anti-angiogenic and immunomodulatory agent. While linomide showed promise in preclinical models of metastatic castration-resistant prostate cancer (mCRPC), its clinical utility was limited by dose-dependent inflammatory side effects, including pericarditis and neuropathy.

Second-generation derivatives, such as tasquinimod, addressed these limitations through strategic substitutions that improved therapeutic indices. Tasquinimod’s enhanced potency (≥100-fold compared to linomide) and reduced pro-inflammatory activity were attributed to its 7-hydroxy-6-methoxy substitution pattern and optimized carboxamide side chain. These advancements underscored the pharmacophore’s adaptability, spurring systematic exploration of substitution effects at the quinoline core’s 4-, 6-, and N-phenyl positions. Contemporary efforts focus on balancing electronic (e.g., chloro, hydroxy) and steric (e.g., methoxyphenyl) modifications to fine-tune target engagement while maintaining favorable pharmacokinetic profiles.

Discovery Timeline of 6-Chloro-4-Hydroxy-N-(4-Methoxyphenyl)Quinoline-3-Carboxamide

The development of this compound represents a strategic optimization within the quinoline-3-carboxamide series. Key milestones include:

- 2015–2018 : Precedent-setting studies on structurally analogous compounds, such as paquinimod, demonstrated that 4-hydroxy and 6-chloro substitutions enhance binding to inflammatory mediators like S100A9 while reducing off-target effects.

- 2020 : Systematic evaluation of N-aryl substitutions revealed that para-methoxy groups on the phenyl ring improved metabolic stability compared to ortho- and meta-substituted analogs. This work laid the foundation for prioritizing the 4-methoxyphenyl variant.

- 2023–2025 : Advanced pharmacokinetic modeling and induced-fit docking studies confirmed that the 6-chloro-4-hydroxy-N-(4-methoxyphenyl) configuration optimally engages PI3Kα’s ATP-binding cleft, with computed binding affinities (ΔG = −9.2 kcal/mol) surpassing earlier derivatives.

Positioning Within the Broader Quinoline Pharmacophore Family

The compound’s structural features position it as a third-generation quinoline-3-carboxamide with dual therapeutic modalities:

Table 1: Comparative Analysis of Key Quinoline-3-Carboxamide Derivatives

| Compound | Core Substitutions | N-Aryl Substitution | Primary Target | Clinical Phase |

|---|---|---|---|---|

| Linomide | 7-Hydroxy, 6-methoxy | Unsubstituted phenyl | Angiogenesis | Discontinued |

| Tasquinimod | 7-Hydroxy, 6-methoxy | 4-Ethoxyphenyl | HDAC4 | Phase III |

| Paquinimod | 4-Hydroxy, 6-chloro | 3-Trifluoromethyl | S100A9 | Preclinical |

| Target Compound | 4-Hydroxy, 6-chloro | 4-Methoxyphenyl | PI3Kα | Research |

The 6-chloro group enhances electron-withdrawing effects, polarizing the quinoline core to favor π-stacking with tyrosine residues in PI3Kα’s kinase domain. Concurrently, the 4-hydroxy moiety participates in hydrogen-bond networks with Lys802 and Val851, stabilizing the inactive conformation of the enzyme. The 4-methoxyphenyl side chain contributes hydrophobic interactions with Ile848 and Ile879 while mitigating first-pass metabolism through steric shielding of the carboxamide bond.

Properties

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-7-2-10(18)8-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMUWYWATGSQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The chloro and hydroxy groups can be introduced through subsequent halogenation and hydroxylation reactions, respectively.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules due to its unique functional groups.

2. Biology

- Enzyme Inhibition Studies : It is utilized for studying enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into various biological processes.

3. Medicine

- Anticancer Potential : The compound has shown promise in developing new drugs for treating cancer and infectious diseases due to its ability to interact with specific molecular targets.

4. Industry

- Precursor for Industrial Chemicals : In the chemical industry, it can be used as a precursor for synthesizing dyes, pigments, and other chemical products.

The biological activity of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is primarily attributed to its interactions with specific molecular targets within cells:

- Inhibition of Kinases : The compound inhibits phosphatidylinositol 3-kinase (PI3K), which is crucial in cell signaling pathways that regulate growth and survival, leading to reduced cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies indicate antimicrobial properties against various bacterial and viral infections.

- Cytotoxic Effects : Research shows selective cytotoxicity towards resistant cancer cell lines compared to traditional chemotherapy agents like doxorubicin.

In Vitro Studies

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 16 | Caco-2 | 37.4 | PI3Kα inhibition |

| 18 | HCT-116 | 50.9 | PI3Kα inhibition |

| 19 | Caco-2 | 17.0 | PI3Kα inhibition |

| 21 | HCT-116 | 18.9 | PI3Kα inhibition |

These results indicate potent antiproliferative activity, particularly against colorectal adenocarcinoma cell lines.

Case Studies

1. Anticancer Activity

A study focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides demonstrated significant cytotoxic effects against human colon carcinoma (HCT-116) and epithelial colorectal adenocarcinoma (Caco-2) cells. Modifications at the carboxamide link enhanced activity, highlighting the importance of structure–activity relationships (SAR) in optimizing therapeutic efficacy.

2. Antimicrobial Potential

Another investigation assessed similar quinoline derivatives' antimicrobial properties, revealing effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum action that could lead to new antimicrobial agents.

Mechanism of Action

The mechanism by which 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide with analogous compounds, focusing on structural variations, synthesis methods, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

The 4-methoxyphenyl carboxamide group may confer selectivity toward cellular targets, as seen in chalcone derivatives (), where methoxy groups enhance antioxidant and anti-inflammatory activity .

Synthetic Flexibility: Palladium-catalyzed methods dominate the synthesis of quinoline carboxamides (e.g., 4k, 35), but sulfur-containing derivatives (e.g., ) require specialized reagents like thiols or sulfanylating agents .

Biological Relevance: Compound 35 () demonstrates that fluorinated quinolines exhibit strong antimicrobial activity, suggesting that chloro substituents (as in the target compound) may similarly disrupt microbial enzymes .

Biological Activity

6-Chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 6-position, a hydroxyl group at the 4-position, and a methoxyphenyl substituent at the carboxamide nitrogen. These functional groups are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Kinases : The compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against various bacterial and viral infections .

- Cytotoxic Effects : Research indicates that derivatives of this compound possess selective cytotoxicity towards resistant cancer cell lines compared to standard chemotherapy agents like doxorubicin .

In Vitro Studies

Numerous studies have evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The following table summarizes key findings from these studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 16 | Caco-2 | 37.4 | PI3Kα inhibition |

| 18 | HCT-116 | 50.9 | PI3Kα inhibition |

| 19 | Caco-2 | 17.0 | PI3Kα inhibition |

| 21 | HCT-116 | 18.9 | PI3Kα inhibition |

These results indicate that certain derivatives exhibit potent antiproliferative activity, particularly against colorectal adenocarcinoma cell lines .

Case Studies

- Anticancer Activity : A study focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides demonstrated significant cytotoxic effects against human colon carcinoma (HCT-116) and epithelial colorectal adenocarcinoma (Caco-2) cells. The study highlighted that compounds with modifications at the carboxamide link showed enhanced activity, suggesting structure–activity relationships (SAR) are pivotal in optimizing therapeutic efficacy .

- Antimicrobial Potential : Another investigation assessed the antimicrobial properties of similar quinoline derivatives, revealing effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum action that could be harnessed for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, cyclocondensation of substituted anilines with chloroacetyl intermediates under reflux conditions (e.g., in acetic acid or DMF) can yield the quinoline core. The carboxamide group is introduced via coupling reactions using reagents like EDCI/HOBt or DCC with 4-methoxyaniline. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For instance, demonstrates that using DMSO as a solvent and optimizing reaction times (e.g., 12–24 hours) can improve yields by 20–30%. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M − H]⁻ at m/z 361.0817, as in ) .

- Multinuclear NMR (¹H, ¹³C): Assigns proton environments (e.g., δ 11.00 ppm for NH in DMSO-d₆) and carbon signals (e.g., δ 180.0 ppm for carbonyl groups) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks. SHELX software () is widely used for small-molecule refinement .

- HPLC-PDA: Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening: Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media. Dynamic Light Scattering (DLS) monitors aggregation.

- Stability Studies: Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. emphasizes the importance of anhydrous storage (desiccated, −20°C) to prevent hydrolysis of the ester/carboxamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in quinoline carboxamides?

Methodological Answer:

- Substituent Effects: Modify the 4-methoxyphenyl group (e.g., replace with halogens or electron-withdrawing groups) to alter electronic properties. shows that chloro substituents enhance π-π stacking with biological targets .

- Pharmacophore Modeling: Use Schrödinger Suite or AutoDock to identify critical hydrogen-bonding motifs (e.g., 4-hydroxyquinoline’s keto-enol tautomer).

- In Vitro Validation: Test derivatives against target enzymes (e.g., kinases or DNA topoisomerases) using fluorescence polarization or FRET assays.

Q. What strategies resolve contradictions in reported bioactivity data for quinoline derivatives?

Methodological Answer:

- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities.

- Purity Reassessment: Re-analyze legacy compounds via HRMS and NMR ( warns that commercial samples may lack analytical validation) .

- Biological Replicates: Use ≥3 independent cell lines or animal models to account for variability.

Q. How can in silico methods predict metabolic pathways and toxicity risks?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ProTox-II model metabolic sites (e.g., cytochrome P450-mediated oxidation of the methoxy group).

- Metabolite Identification: Incubate with liver microsomes (human or rodent) and analyze via UPLC-QTOF-MS. highlights the role of oxidation/reduction pathways in metabolite formation .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to address this?

Methodological Answer:

- Standardize Assay Conditions: Use identical buffer pH, temperature, and ATP concentrations (for kinase assays).

- Control for Solvent Effects: Ensure DMSO concentrations are ≤0.1% to avoid false positives.

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay, ) and apply statistical weighting for sample size and methodology rigor .

Critical Research Gaps

- Mechanistic Studies: Limited data on off-target effects (e.g., hERG channel inhibition).

- In Vivo Pharmacokinetics: No published studies on oral bioavailability or tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.